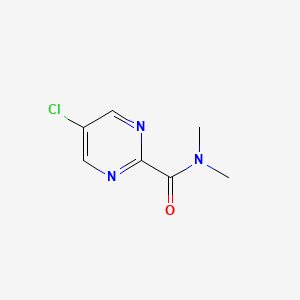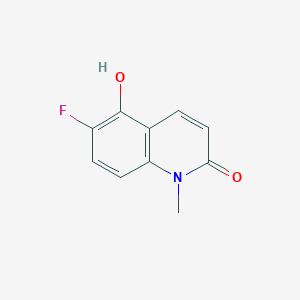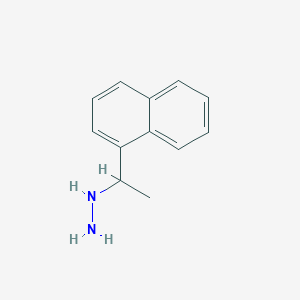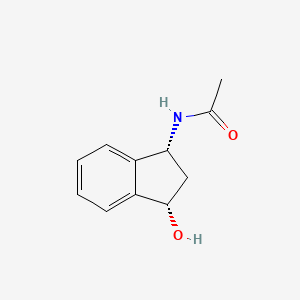
5-chloro-N,N-dimethylpyrimidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N,N-dimethylpyrimidine-2-carboxamide is a chemical compound with the molecular formula C7H8ClN3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N,N-dimethylpyrimidine-2-carboxamide typically involves the chlorination of N,N-dimethylpyrimidine-2-carboxamide. One common method is the reaction of N,N-dimethylpyrimidine-2-carboxamide with thionyl chloride (SOCl2) under reflux conditions. This reaction results in the substitution of a chlorine atom at the 5-position of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
5-chloro-N,N-dimethylpyrimidine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and a suitable solvent, such as dimethylformamide (DMF) or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted pyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides.
科学研究应用
5-chloro-N,N-dimethylpyrimidine-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
作用机制
The mechanism of action of 5-chloro-N,N-dimethylpyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom at the 5-position and the dimethylamino group at the 2-position play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor function by forming hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the target molecules.
相似化合物的比较
Similar Compounds
- 2-chloro-N,N-dimethylpyrimidine-4-carboxamide
- 5-bromo-N,N-dimethylpyrimidine-2-carboxamide
- 5-chloro-N,N-diethylpyrimidine-2-carboxamide
Uniqueness
5-chloro-N,N-dimethylpyrimidine-2-carboxamide is unique due to the specific positioning of the chlorine atom and the dimethylamino group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C7H8ClN3O |
|---|---|
分子量 |
185.61 g/mol |
IUPAC 名称 |
5-chloro-N,N-dimethylpyrimidine-2-carboxamide |
InChI |
InChI=1S/C7H8ClN3O/c1-11(2)7(12)6-9-3-5(8)4-10-6/h3-4H,1-2H3 |
InChI 键 |
AVHDGJHVKXMQEG-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)C1=NC=C(C=N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)-](/img/structure/B11905779.png)
![Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate](/img/structure/B11905786.png)






![5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane](/img/structure/B11905825.png)
![6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane](/img/structure/B11905830.png)

